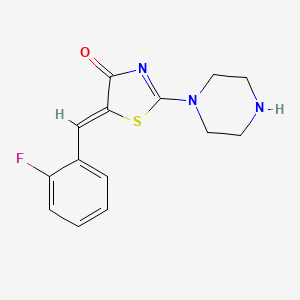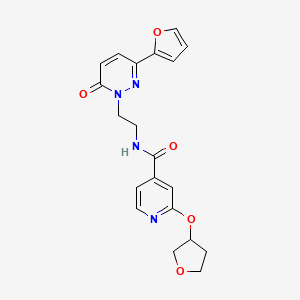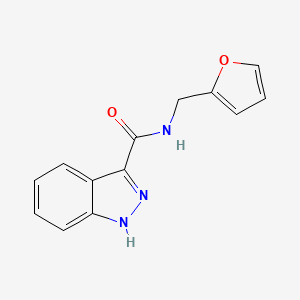![molecular formula C26H22N4O3 B2820615 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 1251678-11-1](/img/no-structure.png)
1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis of Heterocyclic Compounds
Research highlights the use of microwave irradiation to synthesize heterocyclic compounds featuring the pyridine and 1,4-benzothiazine moieties, which are known for their biological activities, including COX-2 inhibition and cardiotonic properties. Microwave-assisted synthesis offers advantages in purity, yield, and reaction time over conventional methods (D. Ashok et al., 2006).
Divergent and Solvent-Dependent Synthetic Reactions
Research explores the solvent-dependent divergent synthesis of various heterocyclic structures, demonstrating the versatility of certain chemical frameworks in yielding different compounds based on the reaction conditions. This approach enables the targeted synthesis of compounds with potential pharmaceutical applications (E. Rossi et al., 2007).
Stabilization of cis-Prolyl Peptide Bonds
Innovations in peptidomimetics have been made through the stabilization of the cis prolyl peptide bond, utilizing unusual n→π* interactions within certain heterocyclic frameworks. This approach has potential implications in the design of therapeutic peptides and peptidomimetics (D. Reddy et al., 2012).
Discovery of PDK1 Inhibitors
The search for novel, potent, and selective inhibitors of PDK1 (3-phosphoinositide-dependent kinase) has led to the development of compounds based on pyrazine and related heterocyclic structures. These inhibitors have significant potential as anticancer agents, demonstrating the critical role of chemical synthesis in drug discovery (Sean T. Murphy et al., 2011).
Antimicrobial Activities of Heterocyclic Compounds
The synthesis of new heterocyclic compounds and their evaluation for antimicrobial activities is a crucial area of research. Compounds derived from isonicotinic acid hydrazide, for example, have shown promising antimicrobial properties, underscoring the importance of synthetic chemistry in the development of new antibiotics (Hacer Bayrak et al., 2009).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves the condensation of 2-pyrrolidin-1-ylacetaldehyde with 2-aminothiophenol, followed by cyclization with 2-bromo-1-butanol and 2-chloroacetyl chloride. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "2-pyrrolidin-1-ylacetaldehyde", "2-aminothiophenol", "2-bromo-1-butanol", "2-chloroacetyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-pyrrolidin-1-ylacetaldehyde with 2-aminothiophenol in the presence of a base such as sodium hydroxide to yield the intermediate 3-(2-pyrrolidin-1-ylethyl)-1,3-benzothiazol-2-amine.", "Step 2: Cyclization of the intermediate with 2-bromo-1-butanol in the presence of a base such as potassium carbonate to yield the intermediate 1-butyl-3-(2-bromo-2-pyrrolidin-1-ylethyl)-1,3-benzothiazol-2(3H)-one.", "Step 3: Reaction of the intermediate with 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield the intermediate 1-butyl-3-(2-bromo-2-pyrrolidin-1-ylethyl)-1-(2-chloroacetyl)thiazolidin-4-one.", "Step 4: Reaction of the intermediate with sodium methoxide in methanol to yield the final product 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one." ] } | |
CAS No. |
1251678-11-1 |
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
2-(4-methoxyphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O3/c1-33-20-10-8-19(9-11-20)30-26(32)22-16-28-23-12-7-18(15-21(23)24(22)29-30)25(31)27-14-13-17-5-3-2-4-6-17/h2-12,15-16,29H,13-14H2,1H3,(H,27,31) |
InChI Key |
GGLVWWUEUPAEBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B2820537.png)

![1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2820540.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2820544.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2820546.png)




![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)
![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2820554.png)
